REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:13])[C:4]([C:11]#[N:12])=[C:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1.[N+]([CH3:17])([O-])=O.C1CCN2C(=NCCC2)CC1>C(#N)C.CCOCC>[CH3:1][O:2][C:3]([C:4]1([C:11]#[N:12])[C:5]2([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]2)[CH2:17]1)=[O:13]
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Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
COC(C(=C1CCCCC1)C#N)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
16.9 mL
|
Type
|
reactant
|
Smiles
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C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 5.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with 1N HCl (2×250 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on a wet-packed silica gel column (6.5×40 cm)
|
Type
|
WASH
|
Details
|
eluting with 95:5 hexanes/ethyl acetate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
5.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1(CC12CCCCC2)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.6 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 85.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |